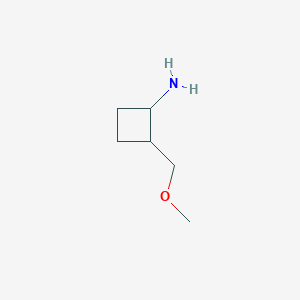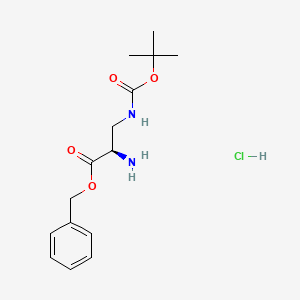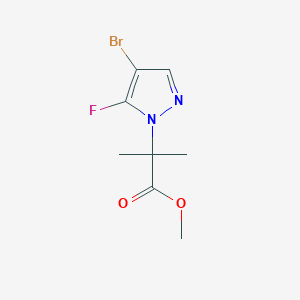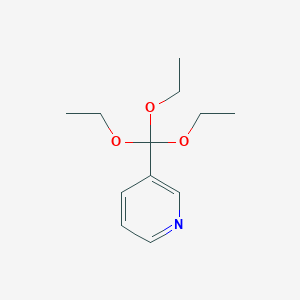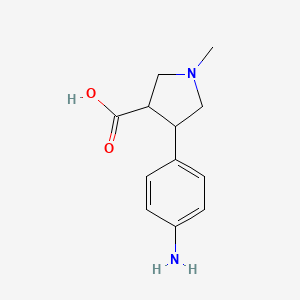
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid followed by reduction to obtain 4-aminophenylacetic acid. This intermediate can then be reacted with 1-methylpyrrolidine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization. The use of catalysts like Raney Nickel or Tin (II) Chloride in anhydrous ethanol or ethyl acetate is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, nitroso, and halogenated derivatives .
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in protein modification and labeling.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the pyrrolidine ring.
4-Aminophenol: Contains an aminophenyl group but differs in the functional groups attached to the aromatic ring.
4-Aminocinnamic acid: Features an aminophenyl group with a different carboxylic acid substitution pattern.
Uniqueness
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the aminophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7,13H2,1H3,(H,15,16) |
Clave InChI |
GQTSPEXZVKTSFB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
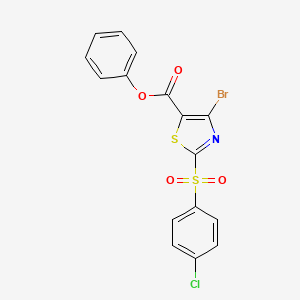
![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
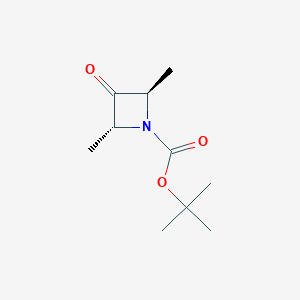
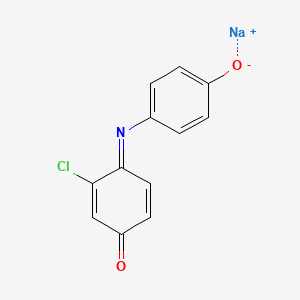
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
